molecular formula C12H18BNO3 B1591280 2-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 1034297-69-2

2-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No. B1591280
M. Wt: 235.09 g/mol
InChI Key: VYWCRVNLPOVYJH-UHFFFAOYSA-N
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Description

“2-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” is an organic boron compound . It is employed in the synthesis, optical, and electrochemical properties of novel copolymers on the basis of benzothiadiazole and electron-rich arene units .

Scientific Research Applications

Deprotometalation and Regioselectivity

A study by Hedidi et al. (2016) focused on the deprotometalation of substituted pyridines, including methoxy-pyridines, using a mixed lithium–zinc combination. This process facilitates efficient functionalization at specific positions on the pyridine ring, demonstrating the compound's utility in selective organic synthesis. The regioselectivities observed were discussed in light of the CH acidities of the substrates, highlighting the compound's role in understanding and exploiting regioselective functionalization mechanisms in organic chemistry (Hedidi et al., 2016).

Synthesis and Crystal Structure Analysis

Research by Huang et al. (2021) involved the synthesis of boric acid ester intermediates, showcasing the compound's role in the formation of complex structures with potential applications in material sciences and catalysis. This study emphasized the compound's utility in synthesizing novel materials with defined crystal structures and physicochemical properties, contributing to advancements in materials chemistry (Huang et al., 2021).

Isotope-Labeled Compound Synthesis

Plesescu et al. (2014) detailed the synthesis of isotopically labeled versions of HSP90 inhibitors, demonstrating the compound's significance in the preparation of labeled molecules for biomedical research. This application underscores the compound's importance in drug development and pharmacokinetic studies, where isotopically labeled compounds are crucial for tracing and studying drug distribution and metabolism (Plesescu et al., 2014).

Electrophilic Substitution Reactions

Katritzky et al. (1970) explored the electrophilic substitution reactions of hydroxy- and methoxy-pyridines, including the compound . This research highlights its role in understanding the kinetics and mechanisms of heteroaromatic substitution reactions, which are fundamental processes in synthetic organic chemistry (Katritzky et al., 1970).

Safety And Hazards

This compound should be stored under inert gas (nitrogen or Argon) at 2-8°C . It is sensitive to moisture . It is also classified as flammable and an eye irritant .

properties

IUPAC Name

2-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BNO3/c1-11(2)12(3,4)17-13(16-11)9-7-6-8-10(14-9)15-5/h6-8H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYWCRVNLPOVYJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NC(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60590553
Record name 2-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60590553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

CAS RN

1034297-69-2
Record name 2-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60590553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methoxy-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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